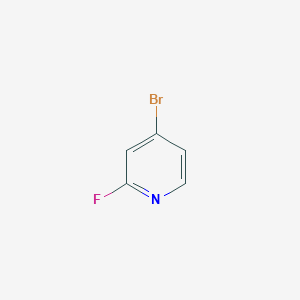

4-Bromo-2-fluoropyridine

説明

Significance of Halogenated Pyridines in Chemical Science

Halogenated pyridines are a class of heterocyclic compounds that play a pivotal role in chemical science. sigmaaldrich.com The presence of one or more halogen atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity. sigmaaldrich.com This makes them valuable starting materials for a wide array of chemical transformations, particularly nucleophilic substitution and cross-coupling reactions. eurekalert.orgchemrxiv.org

The introduction of halogens can lead to the creation of unique molecular scaffolds that are essential for building complex heterocyclic and macrocyclic compounds. eurekalert.org Many synthetic heterocyclic compounds containing halogens exhibit significant pharmacological activity and are a major focus of research for medicinal chemists. sigmaaldrich.com In fields like pharmaceutical and agrochemical research, halopyridines are indispensable intermediates for diversifying candidate compounds to study structure-activity relationships and for the targeted synthesis of new bioactive molecules. nsf.govnih.gov

Overview of 4-Bromo-2-fluoropyridine as a Key Synthetic Intermediate

This compound stands out as a particularly important synthetic intermediate. guidechem.com The differential reactivity of the fluorine and bromine substituents allows for selective, stepwise functionalization of the pyridine core. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 4-position can readily participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. guidechem.comrsc.org

This dual reactivity makes this compound a versatile tool for synthesizing a diverse range of substituted pyridine derivatives. guidechem.com It serves as a precursor for creating compounds with potential applications in neuroprotection, analgesia, and as treatments for drug dependence and Parkinson's disease. guidechem.com Furthermore, its derivatives are being explored as inhibitors for enzymes like cyclin-dependent kinases (CDKs) and as modulators of retinoid X receptor alpha (RXRα), both of which are significant targets in cancer therapy. guidechem.com

Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and expanding. Its application as a key building block is well-established in the synthesis of a variety of biologically active molecules. For instance, it has been utilized in the creation of novel phosphodiesterase 2A (PDE2A) inhibitors and in the development of circularly polarized luminescence (CPL) materials. guidechem.com

Future research is likely to focus on several key areas. There is continued interest in developing new and more efficient synthetic methodologies that utilize this compound to access novel chemical space. This includes the exploration of new catalytic systems for selective functionalization and the development of one-pot reaction sequences to improve synthetic efficiency.

Furthermore, the unique properties of this compound will continue to be exploited in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials. As our understanding of its reactivity and potential applications grows, this compound is poised to remain a cornerstone of modern chemical synthesis for years to come.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H3BrFN |

| Molecular Weight | 175.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 65°C (5 mmHg) |

| Density | 1.707 - 1.713 g/cm³ at 25°C |

| Refractive Index | 1.531 - 1.533 (n20/D) |

| Flash Point | 71°C - 72.3°C |

| CAS Number | 128071-98-7 |

Note: The data in this table is compiled from multiple sources. lookchem.comlookchem.comnih.govsigmaaldrich.com

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| IR | Spectrum available |

| Mass Spectrometry | Spectrum available |

Note: Spectroscopic data for this compound is available from various chemical data repositories. nih.govchemicalbook.com

特性

IUPAC Name |

4-bromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPTZLXZHPPVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376510 | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-98-7 | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Derivatization Chemistry of 4-bromo-2-fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the 4-bromo-2-fluoropyridine ring is a principal method for its derivatization. The regioselectivity of these reactions is dictated by the leaving group ability of the halogens and the electronic activation provided by the ring nitrogen.

The fluorine atom at the C2 position is highly activated towards nucleophilic displacement. This heightened reactivity is due to the strong electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. bath.ac.ukst-andrews.ac.uk Consequently, the C2 position is the primary site for SNAr reactions.

Fluorine's high electronegativity makes it an excellent leaving group in nucleophilic aromatic substitution, often reacting much faster than other halogens like chlorine or bromine. nih.gov Studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster—by a factor of 320—than the corresponding reaction of 2-chloropyridine. nih.govacs.org This inherent reactivity allows for substitutions with a wide range of nucleophiles under relatively mild conditions. nih.gov

Common nucleophiles that readily displace the C2-fluorine include amines, alkoxides, and thiols. nih.gov For instance, 2-fluoropyridines undergo complete substitution with primary and secondary amines in dimethyl sulfoxide (DMSO) at 120°C and with alcohols in the presence of a strong base like potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 50°C.

| Nucleophile (NuH) | Reagent/Solvent | Temperature | Product | Reference |

| Primary/Secondary Amine | DMSO | 120°C | 4-Bromo-2-(amino)pyridine | |

| Alcohol | KOtBu / THF | 50°C | 4-Bromo-2-(alkoxy)pyridine | |

| Cyclopropanol | Cs₂CO₃ / DMF | 25-75°C | 4-Bromo-2-(cyclopropoxy)pyridine | sci-hub.se |

This table presents generalized conditions for SNAr reactions at the C2 position of fluoropyridines based on reported findings.

Direct nucleophilic aromatic substitution at the C4-bromine is less common compared to substitution at the C2-fluorine. Bromine is a poorer leaving group than fluorine in SNAr reactions on electron-deficient rings. nih.gov Under typical SNAr conditions that favor displacement of fluorine, the C4-bromine atom often remains intact. nih.gov

However, the bromine atom is the primary site for functionalization through other reaction types, most notably transition metal-catalyzed cross-coupling reactions. In some specific cases, particularly with highly reactive nucleophiles or under forcing conditions, substitution at the bromine might be achievable, but selective substitution at the C2-fluorine is the predominant SNAr pathway.

The regioselectivity of SNAr reactions on dihalopyridines is a well-studied phenomenon governed by electronic and steric factors. For substrates like 2,4-difluoropyridine, nucleophilic attack occurs preferentially, and sometimes exclusively, at the C4 position. acs.orgresearchgate.netresearchgate.net This preference is attributed to the greater stabilization of the negative charge in the reaction intermediate at the para position relative to the ring nitrogen.

However, in this compound, the situation is different due to the superior leaving group ability of fluorine at the activated C2 position. The strong inductive electron-withdrawing effect of the pyridine nitrogen atom has a more pronounced activating effect on the adjacent C2 (ortho) and C6 (ortho) positions for nucleophilic attack. bath.ac.ukst-andrews.ac.uk This activation, combined with fluorine's high nucleofugality (leaving group ability), directs nucleophiles to selectively displace the fluorine atom. nih.gov

The electronic nature of other substituents on the pyridine ring can further influence reactivity. While this compound itself is reactive, studies on isomeric bromofluoropyridines have shown that placing the bromine atom at a different position can alter the reaction rate, highlighting the subtle electronic interplay that governs reactivity.

Substitutions at the Bromine Atom

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. rsc.orgdur.ac.uk In the case of this compound, the C4-Br bond is the reactive site for this transformation, allowing for the introduction of a variety of aryl, heteroaryl, or alkyl groups. mdpi.com

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), along with a base (e.g., K₃PO₄, Na₂CO₃) and a suitable solvent system like 1,4-dioxane or toluene, often with water. mdpi.com The fluorine atom at C2 is generally unreactive under these conditions, enabling selective functionalization of the C4 position. dur.ac.uk This selectivity is crucial for the stepwise synthesis of complex substituted pyridines.

| Coupling Partner | Catalyst | Base / Solvent | Product | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 2-Fluoro-4-arylpyridine | mdpi.com |

| Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 2-Fluoro-4-(heteroaryl)pyridine | organic-chemistry.org |

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

The Stille coupling provides another effective strategy for C-C bond formation, involving the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction with this compound occurs selectively at the C4-Br bond. researchgate.net

This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. organic-chemistry.orglibretexts.org For example, 2,2'-bipyridine ligands, which are important in coordination chemistry, can be synthesized by reacting 2-bromo-4-fluoropyridine with a bis(tributyltin) reagent in a Stille coupling. ossila.com The reaction is typically catalyzed by a palladium(0) complex like Pd(PPh₃)₄. researchgate.net

| Coupling Partner | Catalyst | Product | Reference |

| Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Fluoro-4-R-pyridine | researchgate.net |

| Bis(tributyltin) | Pd(PPh₃)₄ | 4,4'-Bis(2-fluoropyridine) | ossila.com |

This table shows representative components for Stille coupling reactions involving bromo-pyridines.

Other Palladium and Copper-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond Sonogashira coupling, this compound is a versatile substrate for various other palladium and copper-catalyzed cross-coupling reactions, enabling the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The differential reactivity of the bromine and fluorine substituents allows for selective functionalization.

Palladium-Catalyzed C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds. In polyhalogenated pyridines, the bromine atom is generally more reactive than chlorine or fluorine under Suzuki-Miyaura conditions. For instance, 3-bromo-4-chloro-2-fluoropyridine selectively undergoes coupling at the 3-bromo position with aryl boronic acids. It is therefore highly probable that this compound would react with boronic acids at the C-4 position to yield 4-aryl-2-fluoropyridines. These reactions typically employ a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ and a base like K₂CO₃. acs.org

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. This compound can participate in Stille coupling to introduce various organic groups at the 4-position. smolecule.com

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide. A one-pot procedure involving directed ortho-lithiation, zincation, and Negishi cross-coupling has been reported for the synthesis of benzofuropyridines from fluoropyridines. nih.gov This methodology could potentially be adapted for this compound.

Copper-Catalyzed C-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. While palladium is more common, copper catalysts can also be employed. The reactivity of halogens in this reaction can be influenced by the specific catalyst system and reaction conditions. In some instances, the C-F bond can be activated for amination. For example, 2-fluoropyridine reacts with lithium amides in the absence of a transition metal to form 2-aminopyridines. researchgate.net

Cyanation: The introduction of a cyano group can be achieved using palladium catalysis. For example, a N-benzyl 4-bromo-pyridin-2-one derivative undergoes cyanation at a very low catalyst loading. acs.org

The site-selectivity of these reactions is a key feature. For polyfluoropyridines, nucleophilic aromatic substitution often occurs selectively at the ortho-position to the nitrogen ring. rsc.org In the case of this compound, palladium-catalyzed cross-coupling reactions are expected to proceed preferentially at the more reactive C-Br bond.

Organometallic Chemistry and Directed Lithiation Studies

The generation of organometallic reagents from this compound, particularly organolithium species, is a critical strategy for its derivatization. These reactions allow for the introduction of a wide array of electrophiles at specific positions on the pyridine ring.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a common method for preparing organolithium compounds. mt.com This reaction involves treating an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. In the case of this compound, the bromine atom is selectively exchanged with lithium to form 2-fluoro-4-pyridyllithium.

This transformation is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at temperatures around -78°C. chemicalbook.comgoogle.com The resulting 2-fluoro-4-pyridyllithium is a reactive intermediate that can be trapped with various electrophiles. For example, reaction with triisopropyl borate followed by acidic workup yields (2-fluoropyridin-4-yl)boronic acid. chemicalbook.com

Table 2: Synthesis of (2-fluoropyridin-4-yl)boronic acid via Lithium-Halogen Exchange

| Starting Material | Reagent | Electrophile | Solvent | Temperature | Product | Yield |

| This compound | n-Butyllithium | Triisopropyl borate | Toluene/THF | -78°C | (2-fluoropyridin-4-yl)boronic acid | 91% |

Data sourced from a patent application. chemicalbook.com

The formation of the lithiated species is generally rapid at low temperatures, and the subsequent reaction with an electrophile allows for the synthesis of a diverse range of 4-substituted-2-fluoropyridines.

Ortho-Lithiation of Fluoropyridines and Mechanistic Insights

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In this reaction, a directing group, often a Lewis basic moiety, coordinates to the lithium reagent and directs deprotonation to the adjacent ortho position. baranlab.org The fluorine atom in 2-fluoropyridines can act as a directing group for ortho-lithiation.

Studies on the lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridine have provided significant mechanistic insights. nih.govacs.orgresearchgate.netnih.govacs.org The reaction, typically conducted in THF at -78°C, is complex and can be influenced by several factors, including the aggregation state of LDA, the presence of lithium chloride (LiCl), and autocatalysis by the product. nih.govacs.orgresearchgate.netnih.govacs.org

The lithiation of 2-fluoropyridine with LDA proceeds regioselectively at the C-3 position to form 2-fluoro-3-lithiopyridine. researchgate.net The reaction mechanism is thought to involve a rate-limiting deaggregation of LDA dimers, which can be assisted by the substrate itself. nih.govacs.orgresearchgate.netnih.gov The presence of LiCl can accelerate the reaction by promoting the formation of more reactive LDA monomers. nih.govacs.orgresearchgate.netnih.gov

While these studies focus on the ortho-lithiation of 2-fluoropyridine at the C-3 position, they provide a valuable framework for understanding the potential lithiation pathways of other fluoropyridines. For this compound, direct C-H lithiation would compete with the more facile lithium-halogen exchange at the C-4 position when using reagents like n-BuLi. However, under specific conditions with non-nucleophilic bases like LDA, ortho-lithiation directed by the fluorine atom could potentially occur at the C-3 position.

Application of Organolithium Reagents in Derivatization

The organolithium reagents derived from this compound, primarily 2-fluoro-4-pyridyllithium, are versatile intermediates for introducing a wide range of functional groups. The C-Li bond is highly polarized, making the carbon atom nucleophilic and basic. mt.com

Upon generation via lithium-halogen exchange, 2-fluoro-4-pyridyllithium can react with a variety of electrophiles. Some examples of its application in derivatization include:

Formation of Boronic Acids: As mentioned previously, quenching with trialkyl borates like triisopropyl borate leads to the formation of (2-fluoropyridin-4-yl)boronic acid, a key building block for Suzuki-Miyaura coupling reactions. chemicalbook.comguidechem.com

Reaction with Aldehydes and Ketones: Reaction with carbonyl compounds yields the corresponding secondary or tertiary alcohols.

Carboxylation: Quenching with carbon dioxide (CO₂) would produce 2-fluoropyridine-4-carboxylic acid.

Silylation: Reaction with silyl halides, such as trimethylsilyl chloride (TMSCl), would install a silyl group at the 4-position.

Transmetalation: The lithium can be exchanged with other metals, such as zinc (to form an organozinc reagent for Negishi coupling) or copper. nih.gov

These derivatization reactions significantly expand the synthetic utility of this compound, providing access to a wide array of polysubstituted pyridine derivatives that are of interest in various fields of chemical research.

Other Functional Group Interconversions and Modifications

Beyond the reactions at the carbon-bromine bond and the generation of organometallic intermediates, this compound can undergo other functional group interconversions. The fluorine atom, although generally less reactive than bromine in palladium-catalyzed cross-coupling, can be displaced under certain conditions, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions.

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the nitrogen atom. The fluorine atom at the C-2 position is activated towards nucleophilic displacement. Reactions with strong nucleophiles, such as alkoxides, thiolates, and amines, can lead to the substitution of the fluorine atom.

For example, the reaction of 2-fluoropyridines with amines can occur to produce 2-aminopyridines. researchgate.netrsc.org The ease of this substitution can be influenced by the electronic nature of other substituents on the ring. The bromine atom at the C-4 position, being electron-withdrawing, would further activate the C-2 position towards nucleophilic attack.

It is also possible to modify the pyridine nitrogen itself, for instance, through N-oxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA). guidechem.com This modification can alter the reactivity of the entire ring system, potentially enabling different substitution patterns.

In some cases, halogen exchange reactions can be employed to replace one halogen with another. For example, treatment of a bromo-chloro-fluoropyridine with a fluoride source can lead to fluorine-bromine exchange. While less common for replacing a bromine with a less reactive halogen, such transformations are, in principle, possible under specific conditions.

The diverse reactivity of the different functional groups in this compound makes it a valuable and versatile building block in synthetic organic chemistry, allowing for the stepwise and selective introduction of various substituents to construct complex molecular architectures.

Applications of 4-bromo-2-fluoropyridine in Chemical Synthesis and Advanced Materials

Role as a Versatile Building Block in Organic Synthesis

4-Bromo-2-fluoropyridine serves as a foundational building block in synthetic chemistry, primarily due to the orthogonal reactivity of its carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. smolecule.com The fluorine atom, positioned at an electron-deficient site, is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is readily engaged in various transition-metal-catalyzed cross-coupling reactions. This predictable reactivity enables chemists to introduce a diverse array of substituents at specific positions on the pyridine ring.

The unique electronic properties of the this compound scaffold make it an exceptional precursor for generating a wide variety of substituted pyridine systems. The fluorine atom at the C-2 position is activated towards nucleophilic displacement, and SNAr reactions provide a site-specific method for introducing amines, alkoxides, and other nucleophiles. nih.govacs.org Research has shown that reactions involving fluoropyridines are often faster than those with their chloro-substituted counterparts. nih.govacs.org

Concurrently, the bromine atom at the C-4 position serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Stille couplings. This dual functionality allows for a programmed, regioselective synthesis of 1,2- and 1,3-disubstituted pyridine compounds. guidechem.com For instance, in an electrochemically driven protocol, this compound was successfully coupled with methyl acrylate, demonstrating its amenability to modern synthetic methods to yield highly functionalized products. researchgate.net This strategic functionalization is critical for constructing the core structures of numerous compounds in the pharmaceutical and agrochemical industries. rsc.org

The capacity for sequential and selective functionalization makes this compound a key starting material for the assembly of intricate molecular architectures, including polycyclic and heterocyclic scaffolds. These complex structures are often the basis for medicinally active compounds.

Researchers have utilized this compound as a key intermediate in the synthesis of isoquinolinone derivatives, which are designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. lookchem.com It also serves as a precursor for synthesizing intermediates for potential therapeutics such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer treatment and Retinoid X Receptor alpha (RXRα) inhibitors. guidechem.com Furthermore, it has been employed as a raw material to synthesize key intermediates for novel chiral systems exhibiting circularly polarized luminescence (CPL), which have applications in chemical sensors, biological probes, and optoelectronic devices. guidechem.com

| Target Scaffold/Molecule Class | Therapeutic/Application Area | Key Synthetic Reactions | Reference |

|---|---|---|---|

| Isoquinolinone Derivatives | PARP-1 Inhibition (Cancer Therapy) | Nucleophilic Substitution, Cross-Coupling | lookchem.com |

| Ticlin Derivatives | CDK2 Inhibition (Cancer Therapy) | Nucleophilic Substitution, Suzuki Coupling | guidechem.com |

| Pyridinamide Derivatives | RXRα Inhibition (Cancer Therapy) | Suzuki Coupling | guidechem.com |

| Chiral Systems | Circularly Polarized Luminescence (CPL) | Multi-step synthesis | guidechem.com |

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for biological screening. researchgate.net this compound is an excellent scaffold for DOS because its orthogonal reactivity allows for the rapid generation of numerous analogues from a common intermediate.

The ability to selectively modify the C-2 and C-4 positions enables the creation of a matrix of compounds where different substituents are systematically varied at each site. This approach is far more efficient than synthesizing each individual analogue through a lengthy, de novo route. nih.govacs.org For example, a strategy involving the late-stage functionalization of complex molecules allows for the rapid diversification of drug-like scaffolds. acs.org By using a pre-functionalized building block like this compound, chemists can quickly access a wide range of derivatives, significantly accelerating the exploration of chemical space and the identification of new bioactive molecules. nih.govacs.org

Synthesis of Complex Polycyclic and Heterocyclic Scaffolds

Development of Ligands and Catalysts

The pyridine moiety is a ubiquitous component in coordination chemistry and catalysis. The ability to introduce specific functional groups onto the pyridine ring of this compound makes it a valuable precursor for designing specialized ligands and catalysts.

Bipyridine and polypyridine ligands are fundamental in coordination chemistry, forming stable complexes with a wide range of metal ions. These complexes are used in areas from catalysis to materials science. This compound can be used to construct substituted bipyridine ligands. For example, an improved synthetic method for 4-bromo-2,2′-bipyridine has been reported, highlighting the role of brominated pyridines as precursors to these important ligands. researchgate.net

Synthetic strategies typically involve a cross-coupling reaction, such as a Stille or Suzuki coupling, at the bromine-bearing C-4 position to link the pyridine to another heterocyclic ring, thereby forming the bipyridine core. ossila.com The fluorine atom at the C-2 position can be retained for subsequent functionalization to fine-tune the electronic or steric properties of the resulting ligand, or it can be substituted at an earlier stage. ossila.com This modular approach allows for the rational design of ligands with tailored properties for specific applications in metal coordination.

Beyond its role in forming ligands, the this compound scaffold can be incorporated into more complex molecules that function as catalysts themselves. The pyridine nitrogen and the appended functional groups can create a specific chemical environment capable of facilitating and controlling a chemical reaction.

For instance, a related isomer, 2-bromo-4-fluoropyridine, has been used to design a chemical catalyst for the site-selective acylation of lysine residues on histones, demonstrating that the functionalized pyridine core can be a key element in catalyst design. ossila.com Furthermore, this compound has been noted for its potential use in developing enantiopure catalysts for stereoselective organic reactions. biosynth.com The ability to build upon this versatile scaffold allows for the creation of catalysts that can control reactivity and selectivity in challenging chemical transformations.

Exploitation of Halogen Bonding in Reagent Development

Halogen bonding is a non-covalent interaction that has gained increasing attention in the design and development of new reagents. In the context of this compound, the bromine atom can act as a halogen bond donor, influencing the reactivity and selectivity of chemical transformations.

Research has shown that related dihalogenated pyridines, such as 2-bromo-4-fluoropyridine, are utilized in the synthesis of bis(pyridine) ligands. These ligands can stabilize iodine cations through [N−I−N]+ halogen bonding, which is instrumental in the development of halogenating reagents. ossila.com While direct studies on this compound's role in this specific application are not extensively detailed, the underlying principles of halogen bonding suggest its potential for similar applications. The electronic properties of the pyridine ring, influenced by the fluorine and bromine substituents, are key to its ability to participate in these interactions.

A study on [bis(pyridine)halogen]+ complexes demonstrated that altering the electron density of the pyridine nitrogen, by changing substituents, influences the strength of the [N–I–N]+ halogen bond. acs.org This principle underpins the potential for tuning the reactivity of halogenating agents derived from substituted pyridines like this compound.

Materials Science Applications

The unique electronic and structural characteristics of this compound make it a valuable component in the creation of advanced materials with specific optical and electronic properties.

This compound serves as a crucial intermediate in the synthesis of molecules for organic optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). Its derivatives are being explored for their potential in these applications. For instance, related bromo-fluoropyridine compounds are used as building blocks for host materials in OLEDs. ossila.comchemicalbook.comchemicalbook.com

The synthesis of novel chiral systems for circularly polarized luminescence (CPL), which has applications in organic optoelectronic devices, has utilized this compound as a starting material to create key intermediates. guidechem.com The compound's structure allows for the construction of complex molecules with the desired photophysical properties for these devices.

| Application Area | Specific Use of this compound Derivative | Reference |

| Organic Optoelectronics | Synthesis of intermediates for circularly polarized luminescence (CPL) materials. | guidechem.com |

| OLEDs | Building block for host materials. | ossila.comchemicalbook.comchemicalbook.com |

The aromatic and electron-deficient nature of the pyridine ring in this compound makes it an ideal building block for semiconductor materials. ossila.comchemicalbook.com The presence of halogen atoms provides sites for further functionalization through cross-coupling reactions, enabling the synthesis of larger, more complex organic semiconductors.

While direct applications of this compound in semiconductor devices are part of ongoing research, its isomers and related compounds have shown promise. For example, 5-bromo-2-fluoropyridine is considered an ideal building block for semiconductors due to its aromaticity and electron deficiency. ossila.comchemicalbook.com The reactivity of the C-Br and C-F bonds allows for selective chemical modifications, which is a critical aspect in the design of new electronic materials. rsc.org

| Property | Relevance to Semiconductors | Reference |

| Aromaticity | Contributes to charge transport capabilities. | ossila.comchemicalbook.com |

| Electron Deficiency | Can be tuned to create n-type or p-type semiconductor materials. | ossila.comchemicalbook.com |

| Reactive Halogen Sites | Allows for the synthesis of complex, functional organic semiconductors. | rsc.org |

Fluorinated compounds are of significant interest in the development of liquid crystalline materials due to the unique properties imparted by the fluorine atoms, such as high thermal and chemical stability, and modified mesomorphic behavior. While the direct incorporation of this compound into liquid crystals is not extensively documented in the provided search results, the synthesis of fluorinated liquid crystal derivatives often involves fluorinated aromatic starting materials. researchgate.net

The bromine atom on the this compound ring provides a handle for cross-coupling reactions, a common strategy for building the rod-like or disc-like molecular structures characteristic of liquid crystals. vulcanchem.com The fluorine atom can influence the intermolecular interactions and packing of the molecules, which are critical for the formation of liquid crystalline phases. vulcanchem.com Research into the synthesis of fluorinated liquid crystal derivatives from perbromofluoroaromatic systems highlights the utility of such precursors. researchgate.net

Applications of 4-bromo-2-fluoropyridine in Medicinal Chemistry and Agrochemical Science

Pharmaceutical Intermediate and Drug Precursor Development

As a key pharmaceutical intermediate, 4-bromo-2-fluoropyridine serves as a starting material for a wide range of drug candidates. guidechem.comottokemi.com The strategic placement of the bromo and fluoro substituents on the pyridine ring facilitates diverse synthetic transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. ossila.com

This compound is employed as a precursor in the synthesis of compounds with potential neuroprotective properties. guidechem.com While specific examples of its direct use in widely known neuroprotective drugs are not extensively detailed in the provided search results, its role as a versatile intermediate is acknowledged. guidechem.com The development of novel agents often involves creating libraries of compounds, and the structural motif of this compound is valuable in this context. For instance, pregnenolone derivatives combining specific modifications have been investigated as potential neuroprotective agents. nih.gov

The chemical scaffold of this compound is utilized in the development of compounds aimed at treating pain and drug dependence. guidechem.com The synthesis of novel analgesics and anti-addiction therapies often relies on the creation of molecules that can interact with specific receptors or enzymes in the central nervous system. The pyridine core, modified through the reactive sites of this compound, allows for the construction of such targeted molecules.

Research has identified this compound as a precursor for the synthesis of potential treatments for Parkinson's disease. guidechem.com The development of drugs for Parkinson's often targets dopaminergic pathways. nih.gov For example, amantadine has been used for decades as a therapy for Parkinson's disease (PD). researchgate.net The synthesis of novel compounds that can modulate these pathways may involve intermediates like this compound to construct the final active pharmaceutical ingredient. guidechem.comepo.org

A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. guidechem.com

CDK2 Inhibitors: Cyclin-dependent kinases (CDKs), particularly CDK2, are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. guidechem.comnih.gov Researchers have designed and synthesized ticlin derivatives using this compound as a starting material. guidechem.com In one synthetic route, this compound is reacted with a piperidine nucleophile, followed by further substitution and a Suzuki coupling reaction to yield the final products. guidechem.com The development of novel CDK2 inhibitors is an active area of research, with various scaffolds, including pyrazole derivatives, showing potent inhibitory activity. mdpi.comrsc.org

RXRα Inhibitors: Retinoid X receptor alpha (RXRα) is another important target in cancer treatment. guidechem.com The interaction between phosphorylated RXRα and PLK1 is vital for mitotic progression, and targeting this interaction represents a promising anti-mitotic strategy. guidechem.com this compound is used to synthesize intermediates, such as 2-substituted-4-pyridyl boronic acids, which are then used in Suzuki coupling reactions to create novel pyridinamide derivatives that target RXRα. guidechem.com

| Target | Inhibitor Class | Role of this compound | Key Reactions |

|---|---|---|---|

| CDK2 | Ticlin Derivatives | Starting material for multi-step synthesis. guidechem.com | Nucleophilic substitution, Suzuki coupling. guidechem.com |

| RXRα | Pyridinamide Derivatives | Used to synthesize 2-substituted-4-pyridyl boronic acid intermediates. guidechem.com | Condensation, Suzuki coupling. guidechem.com |

This compound is a key intermediate in the synthesis of isoquinolinone derivatives. bocsci.comlookchem.com These compounds are developed for the prevention or treatment of diseases associated with Poly(ADP-ribose)polymerase-1 (PARP-1). bocsci.comlookchem.com PARP-1 is a nuclear enzyme critical for processes like DNA repair and cell cycle regulation. nih.gov Its overactivation is implicated in various pathologies, including cancer, making PARP inhibitors a significant area of therapeutic research. lookchem.comnih.gov

Synthesis of Kinase Inhibitors (e.g., CDK2, RXRα inhibitors)

Radiopharmaceutical Chemistry and Positron Emission Tomography (PET) Tracers

The fluoropyridine moiety is a commonly used structural element in the development of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. researchgate.net The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) onto a pyridine ring allows for the synthesis of PET tracers for various biological targets. researchgate.netacs.org

Strategies for ¹⁸F-Labeling of Pyridine Scaffolds

The introduction of the positron-emitting radioisotope Fluorine-18 (¹⁸F) into molecules is crucial for the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Pyridine derivatives are frequently used scaffolds in PET radiopharmaceuticals. nih.gov For pyridine rings, direct nucleophilic aromatic substitution (SNAr) is a common labeling strategy. nih.gov The electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the ortho (2-) and para (4-) positions, without necessarily requiring additional activating groups. nih.govnih.gov

Compounds like this compound are suitable substrates for such reactions, as they possess leaving groups (like Br) at these activated positions. nih.gov Several strategies have been developed for the ¹⁸F-labeling of pyridine and other heteroaromatic rings.

Table 1: Selected Strategies for ¹⁸F-Labeling of Heteroaromatic Scaffolds

| Strategy | Description | Key Features & Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group (e.g., -Br, -Cl, -NO₂, -N⁺Me₃) on an activated pyridine ring by [¹⁸F]fluoride. nih.govnih.gov | Typically performed at high temperatures (120–150 °C) in solvents like DMSO or DMF with a phase-transfer catalyst (e.g., Kryptofix K₂₂₂ and potassium carbonate). nih.gov |

| Isotope Exchange ([¹⁸F]/¹⁹F) | Exchange of a stable ¹⁹F atom in a molecule with radioactive [¹⁸F]fluoride. This method is explored for compounds where high specific activity is not a primary requirement. researchgate.net | Reaction conditions vary based on the substrate; electron-withdrawing groups facilitate the exchange, sometimes even at room temperature. researchgate.net |

| From Pyridine N-Oxides | A two-step process where a pyridine N-oxide is converted into a 2-pyridyltrialkylammonium salt, which then serves as a precursor for nucleophilic fluorination with either ¹⁹F or ¹⁸F. acs.org | This method provides a common intermediate for both non-radioactive and radioactive analogues and is compatible with a broad range of functional groups. acs.org |

| Yamada-Curtius Rearrangement | An indirect method used for challenging positions, such as the meta-position. A carboxylic acid precursor undergoes rearrangement to an isocyanate, which is then trapped to form an amine, with the ¹⁸F label having been introduced earlier in the synthesis. nih.gov | Successfully applied for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, yielding good radiochemical yield and specific activity. nih.gov |

Agrochemical Applications

Pyridine-containing compounds have extensive applications in the pesticide industry. guidechem.com this compound, in particular, is utilized as a versatile building block in the synthesis of modern agrochemicals. guidechem.com Its role is primarily as a key intermediate for producing active ingredients found in herbicides and insecticides. guidechem.comsmolecule.com The mechanism in this context involves leveraging the compound's reactive sites to construct larger molecules designed to disrupt essential biological processes in targeted weeds and pests. guidechem.com

Modulators of Biological Systems

Histone modification is a fundamental epigenetic mechanism regulating gene expression. nih.gov The acetylation of lysine residues on histone tails is a key post-translational modification that creates docking sites for proteins containing bromodomains, thereby influencing chromatin structure and gene transcription. nih.gov

While research on this compound itself in this context is not specified, its isomer, 2-bromo-4-fluoropyridine , has been utilized in the design of chemical catalysts for the site-selective lysine acylation of histones. smolecule.comossila.com This highlights the importance of the fluorinated pyridine scaffold in developing tools for biochemical applications and studying epigenetic modifications. smolecule.comsmolecule.com

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics with significant potential in drug development and material science. nih.govresearchgate.net A major challenge in designing functional peptoids is controlling their secondary structure, which is largely dependent on the cis/trans isomerism of their tertiary amide bonds. nih.govresearchgate.net

Recent research has demonstrated that the incorporation of specific fluorine-containing aromatic monomers can effectively control peptoid conformation. nih.gov The use of a fluoro-pyridine group has been shown to influence the cis/trans equilibrium, which is a critical step in obtaining stable, predictable secondary structures like helices. nih.govresearchgate.net This control can be achieved without relying on chiral monomers, offering a new strategy for designing structured peptoid oligomers. nih.gov

Table 2: Research Findings on Fluorinated Monomers in α-Peptoid Structure

| Monomer Type | Influence on Peptoid Structure | Key Finding |

| Fluoro-pyridine Group | Controls the tertiary amide cis/trans equilibrium. nih.gov | Circumvents the need for monomer chirality to control the conformation, simplifying the design of structured peptoids. nih.gov |

| α-Trifluoromethyl Group (NCF³Rpe) | Induces a preference for the cis-isomer conformation of the amide bond. nih.gov | Results in a five-fold increase in cis-isomer preference compared to a standard α-methyl group (NRpe). nih.gov |

Advanced Characterization and Computational Investigations of 4-bromo-2-fluoropyridine and Its Derivatives

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for tracking the progress of chemical reactions and unequivocally determining the structure of resulting products. For halogenated pyridines, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the real-time monitoring of reactions involving 4-bromo-2-fluoropyridine and for the structural confirmation of its derivatives. azom.com Its quantitative nature and superior capability for structural elucidation allow chemists to track the consumption of reactants and the formation of products over time. azom.com Benchtop NMR spectrometers, in particular, have grown in popularity for their ease of use in typical laboratory settings for reaction monitoring. azom.commagritek.com

In the context of fluorinated pyridines, ¹⁹F NMR is an especially potent tool. For instance, detailed kinetic studies of the lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridine have been conducted using ¹⁹F NMR spectroscopy to monitor the reaction progress at low temperatures, such as -78 °C. nih.gov By plotting the concentration of the fluoropyridine substrate against time, researchers can elucidate complex reaction mechanisms, including autocatalysis and the influence of additives like LiCl. nih.gov

For structure determination, a combination of ¹H, ¹³C, and ¹⁹F NMR provides definitive evidence for the constitution of newly synthesized derivatives. researchgate.net For example, the structure of novel 4-substituted 2-fluoropyridinium zwitterions, designed as reagents for introducing specific chemical functionalities, has been confirmed through comprehensive NMR analysis. researchgate.net The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide a complete picture of the molecular framework.

Interactive Table 1: Selected NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine | ¹H NMR | CDCl₃ | 8.46 (d, J = 2.7 Hz, 1H); 8.21 (dd, J = 1.3, 1.10 Hz, 1H); 7.06 (dd, J = 2.7 Hz, 2.59 Hz, 1H); 6.96 (d, J = 2.7 Hz, 1H); 4.44 (c, J = 7.1 Hz, 2H); 1.42 (t, J = 7.1 Hz, 3H) | mdpi.com |

| 2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine | ¹³C NMR | CDCl₃ | 163.7, 161.7, 160.5, 147.0, 137.9, 129.0, 113.4, 111.0, 110.7, 61.8, 14.3 | mdpi.com |

| 4-Substituted 2-fluoropyridinium zwitterion derivative | ¹⁹F NMR | acetone-d₆ | -80.4 (6F, s) | researchgate.net |

| This compound | ¹H NMR | - | Data available via spectral databases | chemicalbook.com |

Single-crystal X-ray diffraction (SC-XRD) is considered the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in characterizing derivatives of this compound, revealing not only their molecular geometry but also how they self-assemble into complex supramolecular architectures. frontiersin.org

These architectures are governed by a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. mdpi.com For example, the crystal structure of N-(4-bromophenyl)quinoline-2-carboxamide, a related heterocyclic amide, was determined to be a "slightly screwed boat" conformation. mdpi.com Its supramolecular structure is characterized by a 2D-layered arrangement influenced by weak interactions between the carbonyl group and the aromatic system of an adjacent molecule, as well as contacts involving the bromine atom. mdpi.com

Similarly, studies on complexes of 4- and 5-bromo derivatives of 2-(hydroxymethyl)pyridine with metal ions like copper(II) and cobalt(II) have utilized X-ray crystallography to define their coordination geometries and packing in the solid state. jst.go.jp Such analyses are crucial for understanding how molecular-level information translates into macroscopic material properties and for the design of crystal engineering strategies. researchgate.net

Interactive Table 2: Crystallographic Data for a Representative Heterocyclic Derivative

| Compound | Crystal System | Space Group | Key Supramolecular Features | Reference |

| N-(4-bromophenyl)quinoline-2-carboxamide | Monoclinic | P2₁/n | 2D-layered structure; weak C=O···aromatic and Br···Br contacts | mdpi.com |

| Complexes of 4- and 5-bromo-2-(hydroxymethyl)pyridine | Varies | Varies | Coordination complexes with Cu(II) and Co(II) | jst.go.jp |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Determination

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules like this compound. By modeling electronic structure and reaction energetics, these methods offer insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. researchgate.net For pyridine derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict their reactivity and spectral properties. researchgate.netmedvik.cz

A key application is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and signifies a significant potential for intramolecular charge transfer. medvik.cz Studies on bromo- and fluoro-substituted pyridines have used DFT to calculate these energy gaps, as well as other reactivity descriptors derived from Fukui analysis and Mulliken charge distribution, to predict the most likely sites for electrophilic or nucleophilic attack. medvik.czbohrium.com Furthermore, molecular electrostatic potential (MEP) maps, generated from DFT calculations, visually represent the electron density distribution, highlighting the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of a molecule. medvik.czbohrium.com

Interactive Table 3: Summary of DFT Studies on Fluoropyridine Derivatives

| Studied Compound/System | DFT Method/Basis Set | Key Findings Related to Reactivity | Reference |

| (5-bromo-2-methoxyphenyl)-2-fluoropyridine derivative | B3LYP / 6-311G(d,p) | Frontier orbital energy gap (ΔE) calculated to assess reactivity and charge transfer. | medvik.cz |

| Bromine-substituted 2-fluoropyridine | B3LYP / 6-311g++(d,p) | Exhibited the highest free energy values among a series of derivatives, indicating relative stability. | researchgate.net |

| 2-Fluoro-4-iodo-5-methylpyridine (2FIMP) | B3LYP / LANL2DZ | MEP map revealed electrophilic and nucleophilic sites; Fukui analysis and Mulliken charges disclosed reactive centers. | bohrium.com |

| 2,3-Difluoropyridine | Quantum chemical calculations | Average C-F bond length calculated as 1.3385 Å, shorter than in mono-fluorinated pyridines, indicating enhanced π-electron withdrawal. |

Beyond predicting reactivity, computational methods are used for in-depth analysis of chemical bonding in novel molecules. Quantum chemical bonding analysis has been explicitly used to confirm the zwitterionic nature of a 4-substituted 2-fluoropyridinium derivative. researchgate.netjst.go.jp These calculations provided definitive support for its structure, showing that the pyridinium ring is connected to an anionic carbon atom through well-characterized C-C covalent bonds. researchgate.netjst.go.jp

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It can quantify the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital, offering insights into hyperconjugative interactions and the nature of bonding within the molecule. bohrium.com

A significant advantage of computational chemistry is its ability to model entire reaction pathways, including the structures and energies of transient species like transition states and intermediates. nih.gov This modeling is crucial for understanding reaction mechanisms at a fundamental level.

For example, calculated reaction coordinates have been generated for nucleophilic aromatic substitution (SNAr) reactions on fluorinated pyridines. These energy profiles map the change in free energy as the reaction progresses from reactants to products, clearly identifying the energy barriers (activation energies) associated with transition states. rsc.org Such models can explain observed regioselectivity by comparing the activation energies for attack at different positions on the pyridine ring. rsc.org In a similar vein, computational studies have been essential in unraveling the complex mechanisms of LDA-mediated lithiations, probing the role of intermediates such as tetrameric aggregates and ladder-like transition states that are difficult to observe experimentally. nih.gov The stabilization of transition states by specific substituents, such as the electron-withdrawing fluorine atom at the 2-position in cross-coupling reactions, has also been elucidated through these models.

Conformational Analysis and Molecular Dynamics Simulations of Functionalized Pyridines

The three-dimensional structure and dynamic behavior of functionalized pyridines, including halogenated derivatives like this compound, are critical determinants of their chemical reactivity, physical properties, and biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate these aspects at an atomic level. While specific research focusing exclusively on this compound is limited, a substantial body of work on related substituted pyridines provides a strong framework for understanding its likely conformational landscape and dynamic characteristics.

Conformational analysis of functionalized pyridines primarily investigates the rotational barriers and preferred orientations of substituents attached to the pyridine ring. The pyridine ring itself is a planar aromatic system. Substitution does not typically induce puckering of the ring itself, but rather influences the rotational conformations of the functional groups relative to the ring. These preferences are governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely employed to map the potential energy surface of a molecule as a function of its dihedral angles. nih.govnih.govbohrium.comscielo.br For a molecule like this compound, the key parameters would be the rotational barriers associated with any functional groups that might be introduced to the scaffold. For instance, in studies of pyridinecarboxaldehyde oximes, ab initio calculations have been used to determine that planar conformations are significantly lower in energy (by about 6 kcal/mol) than conformations where the substituent is twisted perpendicular to the ring. Similar principles apply to other functionalized pyridines, where specific intramolecular interactions, such as hydrogen bonds, can further stabilize certain conformations. mdpi.com

Molecular dynamics (MD) simulations offer a complementary approach by simulating the movement of atoms in a molecule or system over time. nih.govsfu.ca This technique provides insights into the dynamic stability of different conformations, the pathways of conformational transitions, and how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net For example, MD simulations have been crucial in studying how substituted pyridine derivatives bind to protein targets like lysine-specific demethylase 1 (LSD1) or HIV reverse transcriptase. nih.govnih.gov These simulations can reveal stable binding modes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, which are invaluable for drug design. nih.govfigshare.com In the context of this compound derivatives, MD simulations could be used to predict how they might orient themselves within a protein's active site, elucidating the role of the bromo and fluoro substituents in mediating binding affinity and selectivity.

The table below summarizes various computational studies performed on related functionalized pyridine systems, illustrating the common research objectives and methodologies that would be applicable to this compound.

| Pyridine Derivative System | Computational Method(s) | Key Findings & Research Focus |

| Substituted Pyridine Derivatives | 3D-QSAR, Molecular Docking, MD Simulations | Investigation of binding mechanisms to enzyme targets (e.g., LSD1); identification of key amino acid residues for binding. nih.govfigshare.com |

| 2-Fluoropyridine Clusters | DFT (B3LYP), MP2 | Analysis of potential energy curves and conformational stability of clusters with solvents like trifluoroethanol. acs.org |

| Pentafluoropyridine | DFT (BP86-D3) | Calculation of reaction energy profiles for processes like hydrodefluorination, assessing regioselectivity. acs.org |

| 6-Bromopyridine-2-carbaldehyde | DFT (B3LYP), Hirshfeld Analysis | Determination of the most stable conformer and analysis of intermolecular interactions in the crystalline state. mdpi.com |

| Pyridine/Pyrimidine Imidazol-5-ones | Molecular Docking, MD Simulations, MMGBSA | Understanding protein-ligand stability and calculating binding free energies for HIV reverse transcriptase inhibitors. nih.gov |

The following table presents hypothetical, yet representative, energetic data for a functionalized derivative of this compound (e.g., with a flexible side chain). This illustrates the type of data obtained from conformational analysis studies.

| Conformational State | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum (Anti) | ~180° | 0.00 | 75 |

| Local Minimum (Gauche) | ~60° | 1.20 | 20 |

| Transition State 1 | ~120° | 4.50 | - |

| Transition State 2 | ~0° | 5.00 | - |

This table is illustrative, based on typical values for substituted aromatic systems, and does not represent experimentally determined data for a specific this compound derivative.

Q & A

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and monitor decomposition via HPLC.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; use amber glassware for light-sensitive steps .

- Moisture control : Karl Fischer titration quantifies water content in hygroscopic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。